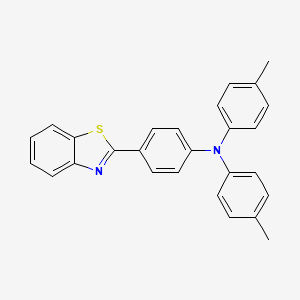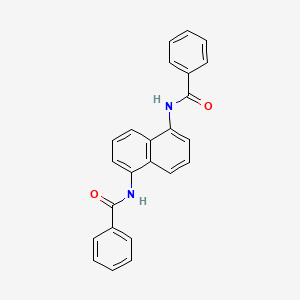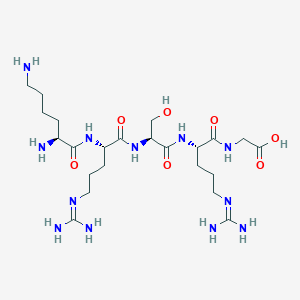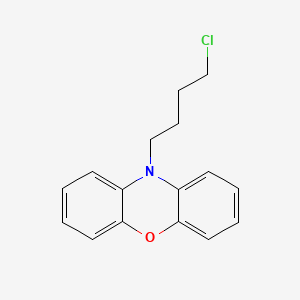
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions . Another method involves the cyclization of thioamides or the use of carbon dioxide as a raw material in the presence of catalysts like diethylsilane .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free conditions or the use of green chemistry principles to minimize environmental impact. For example, the use of silica-supported sodium hydrogen sulfate as a catalyst under solvent-free conditions has been reported to be efficient .
化学反应分析
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a component in electroluminescent devices.
作用机制
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit light upon excitation .
相似化合物的比较
2-Arylbenzothiazoles: Known for their anticancer and antibacterial activities.
Benzimidazole Derivatives: Exhibiting a wide range of biological activities, including antiviral and antifungal properties.
Benzoxazole Compounds: Used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of a benzothiazole ring with an aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
属性
CAS 编号 |
144970-63-8 |
|---|---|
分子式 |
C27H22N2S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C27H22N2S/c1-19-7-13-22(14-8-19)29(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-28-25-5-3-4-6-26(25)30-27/h3-18H,1-2H3 |
InChI 键 |
XOSUXHTTXZAPFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)


![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)

![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)

![6-[2-(Pyrazin-2-yl)ethenyl]quinoxaline](/img/structure/B12554359.png)
![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
